molecular formula C6H12O5S B12792001 1-Thio-alpha-D-glucopyranose CAS No. 63073-99-4

1-Thio-alpha-D-glucopyranose

Cat. No.: B12792001
CAS No.: 63073-99-4
M. Wt: 196.22 g/mol
InChI Key: JUSMHIGDXPKSID-VFUOTHLCSA-N
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Description

1-Thio-alpha-D-glucopyranose is a sulfur-containing derivative of glucose, where the oxygen atom in the anomeric position is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thio-alpha-D-glucopyranose can be synthesized through several methods. One common approach involves the reaction of glucose with thiol reagents under acidic or basic conditions. For instance, the reaction of glucose with hydrogen sulfide in the presence of an acid catalyst can yield this compound. Another method involves the use of thioglycosylation reactions, where glycosyl donors react with thiols in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale thioglycosylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Thio-alpha-D-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its original thiol form.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted glucopyranose derivatives.

Scientific Research Applications

1-Thio-alpha-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound serves as a probe for studying carbohydrate-protein interactions and enzyme mechanisms.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism by which 1-thio-alpha-D-glucopyranose exerts its effects involves its interaction with specific molecular targets. The sulfur atom in the compound can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

1-Thio-alpha-D-glucopyranose can be compared with other sulfur-containing glucose derivatives, such as:

    1-Thio-beta-D-glucopyranose: Similar structure but different anomeric configuration.

    1-Seleno-alpha-D-glucopyranose: Contains selenium instead of sulfur, offering different reactivity and stability.

    1-Deoxy-1-thio-D-glucopyranose: Lacks the hydroxyl group at the anomeric position, affecting its chemical properties.

The uniqueness of this compound lies in its specific anomeric configuration and the presence of the sulfur atom, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

63073-99-4

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-sulfanyloxane-3,4,5-triol

InChI

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(12)11-2/h2-10,12H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

JUSMHIGDXPKSID-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)S)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)O

Origin of Product

United States

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